5-Hydroxymethyl-3(2H)-furanone

Description

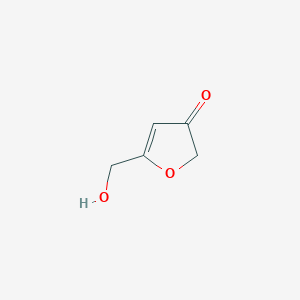

Structure

2D Structure

3D Structure

Properties

CAS No. |

138370-63-5 |

|---|---|

Molecular Formula |

C5H6O3 |

Molecular Weight |

114.1 g/mol |

IUPAC Name |

5-(hydroxymethyl)furan-3-one |

InChI |

InChI=1S/C5H6O3/c6-2-5-1-4(7)3-8-5/h1,6H,2-3H2 |

InChI Key |

FTDOHINDTOUIDG-UHFFFAOYSA-N |

SMILES |

C1C(=O)C=C(O1)CO |

Canonical SMILES |

C1C(=O)C=C(O1)CO |

Other CAS No. |

138370-63-5 |

Synonyms |

5-(Hydroxymethyl)-3(2H)-furanone |

Origin of Product |

United States |

Natural Occurrence and Formation Pathways

Formation as a Maillard Reaction Intermediate

The Maillard reaction, a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor, is a primary pathway for the formation of 5-Hydroxymethyl-3(2H)-furanone.

Precursors and Conditions for this compound Generation from Hexoses and Pentoses

The formation of furanones through the Maillard reaction is intricately linked to the type of sugar precursor. While hexoses (six-carbon sugars) are known to produce furanones like furaneol (B68789), pentoses (five-carbon sugars) are the precursors for 4-hydroxy-5-methyl-3(2H)-furanone, also known as norfuraneol. imreblank.ch The generation of these compounds typically occurs via 2,3-enolisation, leading to the formation of 1-deoxyosones as key intermediates. imreblank.ch

Interestingly, research has shown that furanones with six or seven carbon atoms, such as 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) and its ethyl analogue, can also be formed from pentose (B10789219) sugars in the presence of specific amino acids. imreblank.chresearchgate.net In these reactions, the carbon backbone of the pentose combines with fragments derived from the amino acids. For instance, in a system containing D-xylose and glycine (B1666218) or alanine, the pentose can react with a C1 or C2 unit from the amino acid to form HDMF or its ethylated counterpart, respectively. imreblank.chresearchgate.net These reactions are often conducted under heated conditions in a buffered environment, for example, at 90°C in a phosphate (B84403) buffer at pH 7.0. imreblank.ch

Role in Browning Processes and Food Chemistry

Furanones, including this compound and its derivatives, play a crucial role in the browning of food and the development of characteristic flavors. nih.govwikipedia.org The Maillard reaction, responsible for their formation, is a non-enzymatic browning process that occurs when sugars and amino acids react at elevated temperatures. nih.govwikipedia.org The levels of furanones produced are dependent on several factors, including the types and quantities of available sugars and amino acids, the pH of the food matrix, and the specific heating conditions. nih.govresearchgate.net

These compounds are significant contributors to the desirable caramel-like and sweet aromas in a variety of thermally processed foods. imreblank.ch For example, 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) is a key flavor compound in many fruits and is also formed during the Maillard reaction. nih.gov The formation of these furanones can occur either through the intact cyclization of a sugar molecule or through the recombination of sugar fragments. researchgate.net Understanding these formation pathways is critical for controlling and optimizing the flavor profiles of cooked and processed foods.

Occurrence in Biological Systems

Beyond its formation in food chemistry, this compound and related furanones are also found in various biological systems, where they are synthesized through enzymatic pathways and have diverse physiological functions.

Presence in Microorganisms (e.g., bacteria, yeast)

Various microorganisms, including bacteria and yeast, are capable of producing furanones. For instance, 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) has been observed in media fermented by Lactococcus lactis subsp. cremoris. researchgate.net The yeast Saccharomyces cerevisiae is also known to produce furaneol. nih.gov Additionally, some furanones produced by marine bacteria, such as the brominated furanones from Delisea pulchra, play a role in inhibiting bacterial colonization by interfering with quorum sensing signaling systems. nih.gov

Biosynthesis in Plants and Other Eukaryotic Organisms

In the plant kingdom, the biosynthesis of furanones has been extensively studied, particularly in fruits. For example, 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) and its derivatives are synthesized through a series of enzymatic steps in fruits like strawberries. nih.govresearchgate.net Studies have identified D-fructose-1,6-diphosphate as a natural precursor for HDMF in fruits. nih.govexlibrisgroup.com In plants, HDMF is often stabilized through glucosylation, a process catalyzed by an as yet unidentified glucosyltransferase. nih.govresearchgate.net

The biosynthesis of ascorbic acid (vitamin C), which is structurally a furanone derivative (5-(1,2-dihydroxyethyl)-3,4-dihydroxy-2(5H)-furanone), from sugars in plants has been well-characterized at the enzymatic level. nih.gov Furanones are also important for the characteristic flavors of fruits like strawberry, raspberry, pineapple, and tomato, although the specific biosynthetic pathways in these cases are not fully understood. nih.gov

Environmental Presence (e.g., for general furanones in humic waters after chlorination)

Furanones can also be found in the environment, particularly as byproducts of water treatment processes. The reaction between chlorine, used for disinfection, and naturally occurring organic matter in water, such as humic and fulvic acids, can lead to the formation of chlorinated furanones. nhmrc.gov.auacs.orgnih.gov One of the most studied of these is 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone, commonly known as MX. nhmrc.gov.aunih.gov

MX and its brominated analogues have been detected in chlorinated drinking water in various countries, including the United States. nhmrc.gov.aunih.gov The formation of these halogenated furanones is influenced by factors such as the concentration of bromide in the source water and the type of disinfectant used, with free chlorine producing more of these byproducts than monochloramine. nih.gov Water treatment methods like ozonation and biologically active granular activated carbon filtration can help minimize the formation of these compounds. nih.gov

Biosynthetic Pathways and Mechanistic Investigations

Enzymatic Biosynthesis in Microorganisms

The biosynthesis of furanones in microorganisms is a subject of ongoing research, with several key enzymes and pathways having been identified.

Role of Specific Enzymes in Furanone Formation

| Enzyme | Substrate | Product | Organism Examples |

| LuxS (S-ribosylhomocysteinase) | S-Ribosyl-homocysteine | Homocysteine, 4,5-dihydroxy-2,3-pentanedione (DPD) | Porphyromonas gingivalis, Escherichia coli, Neisseria meningitidis, Staphylococcus aureus nih.gov |

| Quinone oxidoreductase (QOR) | Not fully elucidated | 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) | Zygosaccharomyces rouxii researchgate.netnih.gov |

Precursor Identification in Furanone Biosynthesis

In the yeast Zygosaccharomyces rouxii, a key precursor for the formation of related furanones like 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) has been identified as D-fructose-1,6-bisphosphate. mdpi.comnih.gov Studies have shown that when Z. rouxii is grown aerobically in a medium containing D-fructose-1,6-bisphosphate, it produces HDMF. mdpi.com This finding is significant as it points to a direct link between glycolysis and furanone production in this organism. Further research has demonstrated that the overexpression of the quinone oxidoreductase (QOR) gene in Z. rouxii can significantly increase the production of HDMF, suggesting its role as a key enzyme in this biosynthetic pathway. researchgate.netnih.gov

Investigation of Metabolic Pathways in Bacteria for Furanone Formation

Non-Enzymatic Formation Mechanisms

Beyond enzymatic synthesis, furanones, including 5-Hydroxymethyl-3(2H)-furanone, are also formed through non-enzymatic chemical reactions, most notably the Maillard reaction and the degradation of sugars.

Mechanistic Studies of Maillard Reaction Pathways

The Maillard reaction, a complex series of reactions between amino acids and reducing sugars, is a well-established route for the formation of this compound. nih.govnih.gov This furanone, along with 5-(1,2-dihydroxyethyl)-3(2H)-furanone, has been identified directly from Maillard reaction mixtures. nih.gov The formation is thought to proceed via labile sugar degradation products that act as reactive intermediates. nih.gov One proposed mechanism involves the 2,3-enolisation of sugars leading to the formation of 1-deoxyosones as key intermediates. imreblank.ch The carbon skeleton of the initial sugar often dictates the type of furanone formed. imreblank.ch For instance, hexoses tend to produce furanones like furaneol (B68789), while pentoses can lead to the formation of norfuraneol (4-hydroxy-5-methyl-3(2H)-furanone). imreblank.ch The presence of amino acids can also influence the reaction, with some studies suggesting the incorporation of Strecker aldehydes, derived from amino acids, into the furanone structure. imreblank.ch

Synthetic Methodologies and Chemical Transformations

Laboratory Synthesis of 5-Hydroxymethyl-3(2H)-furanone

The construction of the 3(2H)-furanone core, a significant structural motif in many natural products, has been the subject of extensive research. nih.gov The synthesis of this compound, a specific derivative, can be approached through several strategic pathways.

Aldol (B89426) Condensation Approaches

The aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry, providing a powerful tool for the synthesis of β-hydroxy carbonyl compounds, which are key precursors to furanones. iitk.ac.inyoutube.commasterorganicchemistry.comyoutube.com While a direct aldol condensation leading to this compound is not explicitly detailed in the provided literature, the general principle involves the reaction of an enolate with a carbonyl compound. masterorganicchemistry.com For instance, a crossed aldol reaction between an appropriate three-carbon enolizable ketone and a protected two-carbon glycoaldehyde equivalent could theoretically lead to a precursor that upon cyclization and deprotection would yield the target molecule. A multi-step synthesis of a related compound, the COX-2 inhibitor inotilone, utilized an aldol reaction between 5-methyl-3(2H)-furanone and 3,4-dihydroxybenzaldehyde, highlighting the utility of this reaction in functionalizing the furanone ring. researchgate.net

Cyclization Reactions (e.g., intramolecular cyclization)

Intramolecular cyclization is a common and effective strategy for the formation of the 3(2H)-furanone ring. Various precursors can be designed to undergo cyclization to form the desired heterocyclic system.

One notable method involves the base-induced intramolecular cyclization of (4-aryl-2,4-dioxobutyl)methylphenylsulfonium salts, which provides 2-unsubstituted 5-aryl-3(2H)-furanones in excellent yields under mild conditions. organic-chemistry.org Adapting this method for this compound would require a precursor with a protected hydroxymethyl group at the appropriate position.

Another approach is the S-methylation/intramolecular cyclization of γ-sulfanylamides, which yields 5-amino-3(2H)-furanones. organic-chemistry.orgnih.gov This highlights the versatility of intramolecular cyclization strategies in accessing substituted furanones. The synthesis of 5-hydroxy-2(5H)-furanone has also been achieved efficiently using a titanium silicate (B1173343) molecular sieve catalyst, demonstrating the potential of catalytic cyclization methods. rsc.org

A particularly relevant synthesis is that of (S)-5-hydroxymethyl-2(5H)-furanone, which can be prepared from readily available starting materials. tue.nlsigmaaldrich.com Although this is an isomer of the target compound, the synthetic strategies employed could potentially be adapted.

Advanced Synthetic Strategies

Modern organic synthesis has introduced more sophisticated methods for constructing the 3(2H)-furanone skeleton, offering high efficiency and control.

Cycloisomerization of Allenic Hydroxyketones: A straightforward and efficient synthesis of 3(2H)-furanones has been achieved through the cycloisomerization of allenic hydroxyketones. organic-chemistry.orgnih.gov This reaction proceeds in water and notably without the need for expensive metal catalysts. organic-chemistry.orgnih.gov The process involves a 5-endo-dig (oxa-Michael) pathway followed by base-catalyzed isomerization, with yields ranging from 57-73%. organic-chemistry.org To apply this to this compound, an allenic hydroxyketone precursor with a terminal hydroxymethyl group would be required.

| Precursor Type | Catalyst/Conditions | Product | Yield (%) | Reference |

| Allenic hydroxyketones | Aqueous NaOH, Room Temp | Substituted 3(2H)-furanones | 57-73 | organic-chemistry.org |

Transition-Metal-Catalyzed Activation of Alkynes: The activation of alkynes by transition metals provides a versatile entry into furanone synthesis. A catalyst generated from (p-CF₃C₆H₄)₃PAuCl and AgOTf can cyclize γ-hydroxyalkynones to give substituted 3(2H)-furanones in good yields under mild conditions. organic-chemistry.org Another novel approach combines the transition-metal-catalyzed activation of alkynes with a heterocyclization and a subsequent 1,2-alkyl shift. organic-chemistry.org The starting 2-hydroxy-2-alkynylcarbonyl compounds can be prepared by the oxygenation of alkynyl carbonyl compounds. organic-chemistry.org

| Catalyst System | Substrate | Product | Reference |

| (p-CF₃C₆H₄)₃PAuCl / AgOTf | γ-hydroxyalkynones | Substituted 3(2H)-furanones | organic-chemistry.org |

| Rh(II)/Pd(0) | α-diazo-δ-keto-esters | Highly substituted 3(2H)-furanones | organic-chemistry.org |

| AuCl₃/NIS | 2-alkynyl-2-silyloxy carbonyl compounds | 4-iodo-3-furanones | organic-chemistry.org |

Stereochemical Control in 3(2H)-Furanone Synthesis

Achieving stereochemical control is crucial, particularly when synthesizing chiral molecules for biological applications. The synthesis of enantiomerically pure 3(2H)-furanones can be accomplished through various strategies. For instance, the enantioselective synthesis of 3(2H)-furanones has been achieved using gold(I) chloride complexes in combination with a sulfonyl squaramide as an optimal catalytic system. researchgate.net This process involves a 5-endo-dig oxa-cyclization followed by a stereocontrolled addition. researchgate.net The stereoselective synthesis of the 5'-hydroxy-5'-phosphonate derivatives of cytidine (B196190) and cytosine arabinoside has also been reported, where the stereochemistry could be directed by the choice of protecting groups and reagents. nih.gov While not directly applied to this compound in the provided literature, these methods demonstrate the potential for controlling the stereocenter at the C5 position.

Derivatization and Functionalization Reactions

The 3(2H)-furanone core is a versatile scaffold that can be further modified to generate a library of compounds with diverse properties. rsc.org

Side-Chain Modifications and Analog Synthesis for Furanones

A series of 3(2H)-furanones has been synthesized through side-chain modifications of a parent furanone. nih.govnih.gov This approach often involves preparing a parent furanone, for example, through the hydrogenolysis and subsequent acid hydrolysis of an isoxazole (B147169) derivative, and then modifying an existing functional group on the side chain. nih.govnih.gov This strategy allows for the creation of a large number of compounds with a common furanone core, which is valuable for structure-activity relationship studies. nih.gov For this compound, the primary alcohol of the hydroxymethyl group serves as a key site for derivatization, allowing for esterification, etherification, or oxidation to an aldehyde or carboxylic acid, thus providing access to a wide range of analogs.

Solid-Phase and Cross-Coupling Methods for Furanone Derivatives

The synthesis of complex and diverse libraries of furanone derivatives has been significantly advanced by the adoption of modern synthetic techniques, including solid-phase synthesis and palladium-catalyzed cross-coupling reactions. These methodologies offer efficient and versatile routes to functionalized furanone cores, which are pivotal in medicinal chemistry and materials science.

Solid-Phase Synthesis of Furanone Scaffolds

Solid-phase organic synthesis (SPOS) provides a powerful platform for the construction of furanone libraries, facilitating simplified purification and the potential for automation. One notable approach utilizes a selenium-based traceless linker strategy to produce a variety of substituted 2(5H)-furanones. acs.orgacs.org In this method, polymer-supported γ-selenocarboxylic acids are reacted with epoxides to form resin-bound γ-substituted γ-selenobutyrolactones. Subsequent oxidative elimination with hydrogen peroxide cleaves the furanone from the solid support, yielding the final product in high purity and yield. acs.org This strategy has been successfully employed to synthesize derivatives such as 5-phenoxymethyl-2(5H)-furanone and 5-benzyloxymethyl-2(5H)-furanone, demonstrating its utility in accessing 5-substituted furanones. acs.org

Another versatile solid-phase method involves the immobilization of 5-hydroxy-Δ²-butenolide building blocks onto a scavenger isocyanate resin. scienceasia.org The furanone is linked to the resin via a carbamate (B1207046) bond at the 5-hydroxy position. This resin-bound intermediate can then be subjected to reaction with a diverse range of amines, leading to the formation of 4-amino-5-hydroxy-2(5H)-furanones after cleavage from the solid support. scienceasia.org This approach has enabled the generation of extensive libraries of 4-amino substituted furanones for biological screening. scienceasia.org

Cross-Coupling Reactions for Furanone Functionalization

Cross-coupling reactions, particularly those catalyzed by palladium, have become indispensable tools for the functionalization of the furanone ring at various positions. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

The Suzuki-Miyaura coupling has proven effective for introducing aryl and vinyl substituents onto the furanone core. For instance, 5-(4-bromophenyl)-furan-2(5H)-one and 5-(4-tosyloxyphenyl)-3,4-dimethylfuran-2(5H)-one have been successfully coupled with boronic acids to yield the corresponding biphenyl (B1667301) derivatives. mdpi.com This highlights the viability of the 5-position as a handle for modification. Similarly, 4-tosyl-2(5H)-furanone serves as an excellent substrate for Suzuki coupling with a wide array of boronic acids, providing a facile route to 4-substituted 2(5H)-furanones. organic-chemistry.orgysu.am The stability and ease of preparation of the tosylate make it a superior alternative to the more reactive triflate analogue. organic-chemistry.org

The Sonogashira coupling offers a direct method for the introduction of alkyne moieties. Research has shown that 5-substituted 3,4-dihalo-2(5H)-furanones can undergo Sonogashira coupling with various terminal alkynes. sioc-journal.cn This reaction proceeds in the presence of a palladium catalyst and a copper(I) co-catalyst to afford 2(5H)-furanone derivatives bearing an enediyne structural motif. sioc-journal.cn

Other cross-coupling methodologies such as Hiyama (using organosilanes) and Stille (using organostannanes) also represent powerful strategies for the derivatization of furanones, enabling the construction of a wide range of substituted products. acs.orgmdpi.com For example, 3,4-bis(tributylstannyl)-2(5H)-furanone has been utilized as a versatile intermediate for introducing substituents at the 3- and 4-positions via Stille coupling. acs.org

Biological Activities and Mechanistic Investigations Non Clinical

Antimicrobial Research

Furanones, a class of organic compounds, have demonstrated a variety of biological activities, including antimicrobial effects against both bacteria and fungi.

Certain furanones have been shown to interfere with bacterial communication systems, a process known as quorum sensing (QS). nih.govfip.org Gram-negative bacteria often utilize N-acyl homoserine lactones (AHLs) as signaling molecules in their QS systems to regulate gene expression for processes like biofilm formation and virulence factor production. nih.govfrontiersin.orgfrontiersin.org

Brominated furanones, produced by the red seaweed Delisea pulchra, are notable for their ability to disrupt AHL signaling. nih.gov This interference prevents bacteria from colonizing the surface of the seaweed. nih.gov The mechanism is thought to involve the furanones acting as competitive inhibitors, binding to the LuxR-type proteins that are the receptors for AHL signals. nih.gov This binding prevents the natural AHL molecules from activating the QS cascade. nih.gov

Research has shown that 2(5H)-furanone can significantly reduce the AHL-induced production of violacein (B1683560) in the biosensor strain Chromobacterium violaceum CV026. nih.gov This inhibitory effect was observed against a range of short-chain AHLs, including C4-HSL, C6-HSL, and C8-HSL. nih.gov The ability of furanones to disrupt QS makes them a subject of interest for developing new strategies to control bacterial biofilms and infections. fip.orgnih.gov

Furanones have also exhibited notable antifungal properties. Some 2(5H)-furanone derivatives have been reported to have antifungal activity against Candida albicans, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 2 μg/mL for certain halogenated derivatives. nih.gov The 2,5-dimethyl derivative of 4-hydroxy-3(2H)-furanone is known to deter the growth of fungi on strawberries. nih.gov

Brominated furanones have shown significant antifungal activity against C. albicans. nih.gov Studies on the structure-activity relationship of these compounds indicate that the exocyclic vinyl bromide conjugated with the carbonyl group is a crucial structural feature for their fungal inhibitory action. nih.gov Gene expression analysis in C. albicans treated with a brominated furanone revealed the upregulation of genes involved in stress response and the downregulation of genes related to cell wall maintenance. nih.gov This suggests that brominated furanones may act through mechanisms different from existing antifungal drugs, presenting potential new targets for antifungal therapies. nih.gov

Furthermore, 2,5-dimethyl-4-hydroxy-3(2H)-furanone (DMHF) has been investigated for its ability to inhibit biofilm formation by non-Candida albicans Candida (NCAC) species, which are increasingly responsible for healthcare-associated infections. nih.gov DMHF at a concentration of 30 µg/mL was effective in inhibiting biofilms of Candida tropicalis, Candida glabrata, and Candida krusei at various stages of development. nih.gov This suggests the potential for using furanone-coated medical devices to reduce the incidence of biofilm-associated infections. nih.gov

Antioxidant Properties and Redox Activity

Furanone compounds, including those structurally related to 5-Hydroxymethyl-3(2H)-furanone, have been recognized for their antioxidant capabilities.

Several studies have demonstrated the antioxidant potential of furanones using various in vitro assays. For instance, 5-hydroxymethylfurfural (B1680220) (5-HMF), a related furan (B31954) derivative, has shown the ability to scavenge 2,2'-azinobis-3-ethylbenzothiazolin-6-sulfonic acid (ABTS) and 1,1-diphenyl-2-picryhydrazyl (DPPH) free radicals in a dose-dependent manner. nih.govbohrium.com It also inhibited 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH)-induced hemolysis. nih.govbohrium.com

Analogues of 5-HMF have also been synthesized and evaluated for their antioxidant activity. In one study, several synthesized analogues showed significant free radical scavenging activity, with some compounds exhibiting maximum inhibitory effects of over 75% at a concentration of 50 μg/mL. updatepublishing.com Furthermore, some food-derived furanones have demonstrated antioxidant activity comparable to that of ascorbic acid. nih.gov 4-Hydroxy-2-(hydroxymethyl)-5-methyl-3(2H)-furanone has also been noted for its antioxidant properties. ontosight.ai

The antioxidant action of furanones is attributed to their chemical structure, which allows them to donate hydrogen atoms or electrons to neutralize free radicals. The easily oxidized nature of furanones is believed to be a key factor in their antioxidant capacity. nih.gov

In studies with 5-HMF, its protective effect against oxidative damage in erythrocytes was demonstrated by a reduction in reactive oxygen species (ROS) and malondialdehyde (MDA) content, along with an increase in the activities of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). nih.govbohrium.com This indicates that these compounds can prevent peroxidation at its source. nih.gov The general structure of furanones, particularly the presence of hydroxyl groups, contributes to their ability to scavenge free radicals and protect cells from oxidative stress. bohrium.com

Interactions with Biological Systems

Furanones are known to interact with various biological systems, influencing cellular processes and pathways. The easily oxidized nature of these compounds likely plays a significant role in their function as signaling molecules. nih.gov

Marine-derived furanones have been shown to lower lipid levels in macrophages, potentially through interactions with liver X receptor α (LXRα) and peroxisome proliferator-activated receptor α (PPARα). nih.gov Specifically, a furanone compound was found to enhance the expression of LXRα and increase the levels of PPARα, suggesting a role in regulating lipid metabolism. nih.gov

In the context of bacterial communication, furanones can act as competitive inhibitors for LuxR-type proteins, which are bacterial quorum-sensing signal receptors. nih.gov This interaction disrupts the normal signaling cascade, thereby affecting bacterial behavior. nih.gov

Furthermore, some furanones, such as 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), have been shown to be absorbed through the digestive tract in humans. nih.gov Studies using Caco-2 cell monolayers suggest that the transport of these furanones occurs via passive diffusion. nih.gov

Enzyme and Receptor Binding Studies (for furanones generally)

Furanones, as a class of compounds, have demonstrated notable interactions with various biological receptors, particularly those involved in bacterial communication systems known as quorum sensing (QS). Brominated furanones, naturally produced by the red alga Delisea pulchra, have been a significant focus of this research. These compounds are structural analogues of acyl-homoserine lactones (AHLs), which are signaling molecules used by many Gram-negative bacteria. This structural similarity allows them to act as competitive inhibitors of AHL-mediated quorum sensing.

Molecular docking and simulation studies have provided further insight into these interactions. Marine-derived furanones have been investigated for their binding to quorum-sensing receptors in Pseudomonas aeruginosa, such as LasR and RhlR. nih.gov The studies revealed that furanones with shorter alkyl side chains exhibited strong binding to the RhlR receptor, and the presence of halogens improved binding affinity to various QS receptors. nih.gov The structural similarity of furanones to the natural autoinducers of these receptors likely accounts for their stable and effective binding. nih.gov

Table 1: Furanone Interaction with Quorum Sensing Receptors

| Furanone Type | Target Receptor/System | Organism(s) | Observed Effect | Reference(s) |

|---|---|---|---|---|

| Bicyclic brominated furanones | Autoinducer-2 (B1199439) (AI-2) | Fusobacterium nucleatum, Porphyromonas gingivalis, Tannerella forsythia | Inhibition of biofilm formation | exlibrisgroup.com, nih.gov |

| (Z)-5-bromomethylene-2(5H)-furanone | Autoinducer-2 (AI-2) | Streptococcus anginosus, Streptococcus intermedius, Streptococcus mutans | Inhibition of biofilm formation and bioluminescence | nih.gov |

| Marine-derived furanones | LasR, RhlR, PqsR | Pseudomonas aeruginosa | Preferential binding to QS receptor binding sites | nih.gov |

| Natural brominated furanones | Autoinducer-2 (AI-2) | Escherichia coli | Inhibition of AI-2 signaling, repression of chemotaxis and motility genes | psu.edu |

Metabolic Role in Microorganisms (e.g., as a bacterial autoinducer AI-2 or metabolite)

Anti-proliferative and Anti-tumor Investigations (in non-human cell lines/models)

A growing body of research has explored the anti-proliferative and anti-tumor properties of various furanone derivatives in non-human cell line models. These studies suggest potential therapeutic applications for these compounds in oncology.

For instance, two synthetically produced triaryl-3(2H)-furanones were evaluated for their antitumor activity and found to inhibit the proliferation of the Dalton's Lymphoma Ascites (DLA) cell line both in vitro and in vivo. nih.gov Similarly, a series of thirteen 4,5-diarylfuran-3(2H)-ones and their derivatives were studied for their cytotoxic effects. nih.gov One particular derivative, an F-substituted furan-3(2H)-one, exhibited significant cytotoxicity against breast cancer (MCF-7) and squamous cell carcinoma (HSC-3) cell lines, with IC50 values of 10 µM and 7.5 µM, respectively. nih.gov This compound also showed a synergistic effect when combined with the anti-cancer drugs gefitinib (B1684475) and 5-fluorouracil. nih.gov

Furanodienone, a naturally occurring furanosesquiterpenoid, has also been identified as having potent cytotoxic activity. It significantly inhibited the proliferation of human non-small cell lung cancer A549 cells in a dose-dependent manner by inducing apoptosis. nih.gov Furthermore, furanodiene (B1217673) demonstrated a synergistic anti-proliferative effect when used in combination with paclitaxel (B517696) on 95-D lung cancer cells, affecting the cell cycle and integrin signaling pathways. nih.gov

Table 2: Anti-proliferative Activity of Furanone Derivatives

| Furanone Derivative | Cell Line(s) | Key Findings | Reference(s) |

|---|---|---|---|

| Triaryl-3(2H)-furanones | Dalton's Lymphoma Ascites (DLA) | Inhibited cell proliferation in vitro and in vivo. | nih.gov |

| 4,5-Diarylfuran-3(2H)-ones | Breast cancer (MCF-7), Squamous cell carcinoma (HSC-3) | Exhibited cytotoxicity; synergistic effects with gefitinib and 5-fluorouracil. | nih.gov |

| Furanodienone | Human non-small cell lung cancer (A549) | Inhibited proliferation through apoptosis induction. | nih.gov |

| Furanodiene | 95-D lung cancer cells | Synergistic anti-proliferative activity with paclitaxel. | nih.gov |

Studies on DNA Interaction and Mutagenicity in Bacterial Systems (for general furanones, especially chloro-furanones)

While some furanones show promise in anti-cancer research, others, particularly halogenated furanones, have been identified as potent mutagens. These compounds are often byproducts of water disinfection processes. The most studied of these is 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone, commonly known as MX. nih.gov

MX is a powerful mutagen in bacterial systems, such as Salmonella typhimurium. nih.gov Its mutagenicity is linked to its ability to interact with and damage DNA. Studies have shown that MX can induce DNA strand breaks in cultured human and rodent cells. nih.gov The mechanism of this interaction has been investigated by reacting MX with DNA components. When MX was reacted with 2'-deoxyadenosine, it led to the formation of novel fluorescent adducts where a propeno bridge was incorporated between the N-1 and N6 positions of the adenine (B156593) base. nih.gov Similar adducts were formed when MX was reacted with calf thymus DNA, with a yield of approximately 0.6 adducts per 100,000 nucleotides. nih.gov

Another related compound, 3,4-dichloro-5-hydroxy-2(5H)-furanone (MA), is significantly less mutagenic than MX in bacterial assays but is still capable of inducing DNA strand breaks in mammalian cells, albeit at a lower potency than MX. nih.gov

Role in Inter-species Communication (e.g., pheromone activity in insects for related furanones)

Beyond the microbial world, furanones also play a role as signaling molecules in inter-species communication among insects, acting as pheromones. Several furanone compounds have been identified as key components of insect sex pheromones.

For example, 4-hydroxy-5-methyl-3(2H)-furanone and 4-hydroxy-2,5-dimethyl-3(2H)-furanone have been identified as two components of the male sex pheromone of the cockroach Eurycotis floridana. tandfonline.comjst.go.jp These compounds are responsible for the characteristic caramel-like odor of the glandular extracts from the male cockroach, which is attractive to females from a distance. tandfonline.comjst.go.jp This represents the first identification of these specific furanones, which are also known as important flavor components in food, as natural products in insects. tandfonline.com Another report also highlights 5-Methyl-4-hydroxy-3(2H)-furanone as a male pheromone in a species of cockroach. nih.gov This function as an inter-organism signal molecule is a proposed evolved biological role for a number of furanones. nih.gov

Metabolism and Degradation Pathways in Biological and Chemical Systems

Microbial Transformation of 5-Hydroxymethyl-3(2H)-furanone and Related Furanones

Microorganisms, particularly yeasts and fungi, play a significant role in the transformation of furanones. This biotransformation can lead to the formation of new compounds with different sensory properties or can be a mechanism for detoxification.

Saccharomyces cerevisiae, a yeast central to many fermentation processes, is known to metabolize furanones. nih.govnih.govresearchgate.net Strains of S. cerevisiae can reduce furan (B31954) derivatives, a process that is important for the yeast's tolerance to inhibitory compounds that can be formed during the pre-treatment of lignocellulose for biofuel production. nih.gov In the context of food and beverage fermentation, S. cerevisiae can influence the final aroma profile by transforming furanones and their precursors. nih.govresearchgate.net For instance, in the production of traditional fermented fish, Saccharomyces cerevisiae L7 contributes to the flavor profile by metabolizing various compounds, including those that could be precursors or related to furanones. nih.gov

Aspergillus niger, a common fungus, also demonstrates the ability to transform furan-containing compounds. nih.govnih.gov Studies have shown that A. niger can hydroxylate and reduce furanocoumarins, indicating its enzymatic capacity to modify the furan ring structure. nih.gov This fungus can also degrade complex flavonoids containing a furan moiety, breaking them down into smaller phenolic compounds. nih.gov These transformations highlight the diverse metabolic capabilities of microorganisms in altering furanone structures.

The table below summarizes key microbial transformations of furanones and related compounds.

Degradation in Food Matrices and Processed Products

This compound and other furanones are often formed during the thermal processing of food through the Maillard reaction. imreblank.chnih.gov The Maillard reaction is a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating. nih.gov The formation of furanones is influenced by factors such as the types of sugars and amino acids present, pH, and the heating conditions. nih.gov

The stability of these furanones in food matrices is variable. For example, 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) and its derivatives show different stability profiles at various pH levels. nih.gov HDMF itself can be unstable, while its glycosidically bound forms may be more stable. nih.gov The degradation of these compounds can lead to the loss of desirable caramel-like and fruity aromas or the formation of other flavor compounds.

During food processing and storage, the concentration of furanones can change significantly. Their formation can occur during cooking, and their subsequent degradation can happen during storage, impacting the shelf-life and sensory quality of the product. researchgate.net

In vitro Decomposition Studies (e.g., to dicarbonyl compounds)

In vitro studies have provided insights into the chemical instability and degradation pathways of this compound and related compounds. The thermal decomposition of furanones can lead to the formation of various smaller, often highly reactive, molecules.

Theoretical and experimental studies on the thermal decomposition of 2(3H)- and 2(5H)-furanones show that they can interconvert and decompose to form products like acrolein and carbon monoxide. researchgate.netnih.gov The decomposition pathways often involve ring-opening reactions to form intermediate species. nih.gov

Research on the decomposition of 4-hydroxy-5-methyl-3(2H)-furanone (HMFO) in a xylose-lysine Maillard reaction system revealed that it can break down into dicarbonyl compounds such as methylglyoxal (B44143) (MGO) and diacetyl (DA). researchgate.net These dicarbonyls are known to be highly reactive and can participate in further reactions, contributing to the browning and flavor development in foods. researchgate.net Similarly, studies on the thermal decomposition of 5-(hydroxymethyl)-2-furaldehyde (HMF), a related furan compound, have shown its degradation into smaller aldehydes and other products. researchgate.netnih.gov

The table below details the decomposition products of some furanones observed in in-vitro studies.

Advanced Analytical Chemistry Methodologies for 5 Hydroxymethyl 3 2h Furanone Research

Chromatographic Techniques

Chromatographic methods are fundamental to the separation and analysis of 5-Hydroxymethyl-3(2H)-furanone from complex mixtures.

High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD-HPLC)

High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) is a powerful tool for the analysis of furanone compounds. Reversed-phase HPLC methods have been successfully developed for the rapid analysis of related compounds like 2,5-dimethyl-4-hydroxy-3(2H)-furanone (DMHF). researchgate.net For instance, a Zorbax ODS column with a mobile phase of 0.05M sodium acetate (B1210297) (pH 4.0)/methanol (70:30) and UV detection at 290 nm has been utilized. researchgate.net Sample preparation for such analyses often involves solid-phase extraction (SPE) with C-18 cartridges to effectively clean up the sample and concentrate the analyte. researchgate.net This approach has been applied to determine the content of DMHF in pineapple juices, with concentrations found to range from 1.6 to 27.3 ppm. researchgate.net Furthermore, HPLC has been instrumental in monitoring the formation of DMHF in canned grapefruit juices during storage at various temperatures. researchgate.net The use of HPLC with UV detection is often preferred for accurate quantification of furanones like HDMF, as it avoids the potential for degradation at the high temperatures used in gas chromatography. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and highly sensitive technique for the identification and quantification of volatile and semi-volatile compounds, including this compound and its derivatives. imreblank.ch This method combines the separation power of gas chromatography with the specific detection and identification capabilities of mass spectrometry. imreblank.ch The success of GC-MS in compound identification is largely due to its sensitivity and the availability of extensive mass spectral libraries. imreblank.ch

For the analysis of furanones, derivatization is often employed to improve their volatility and chromatographic behavior. A common derivatization procedure involves the formation of silylated derivatives using reagents like N,O-bis-trimethylsilyltrifluoroacetamide (BSTFA), which has shown to provide excellent derivatization yields for similar compounds like 5-hydroxymethylfurfural (B1680220) (HMF). nih.gov The choice of GC column is also critical; for example, a fused silica (B1680970) capillary column (30 mm × 0.25 mm ID × 1 μMdf) composed of 100 percent dimethyl polysiloxane has been used for the analysis of furanone isomers. The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV.

GC-MS has been instrumental in identifying various furanone derivatives in complex matrices. For instance, it was used to identify 2,5-dimethyl-4-hydroxy-3(2H)-furanone and its isomers in the fruit pulp of Synsepalum dulcificum. Furthermore, GC-MS/MS (tandem mass spectrometry) provides enhanced selectivity and is used for more complex analyses, such as studying the fragmentation pathways of 3(2H)-furanones. imreblank.chresearchgate.net

Ion-Exclusion Liquid Chromatography for Furanic Compounds

While specific applications of ion-exclusion liquid chromatography for this compound are not extensively detailed in the provided results, the principles of this technique are relevant for the analysis of furanic compounds, which are often present in similar matrices. Ion-exclusion chromatography is a form of liquid chromatography that separates ionized or partially ionized compounds from non-ionized or weakly ionized compounds in solution. This technique is particularly useful for separating organic acids and other polar non-ionic compounds from ionic matrix components. Given that furanones can be present in complex aqueous samples containing various ions, ion-exclusion chromatography could serve as a valuable sample clean-up or analytical technique.

Spectroscopic Characterization (e.g., Nuclear Magnetic Resonance (NMR), Mass Spectrometry)

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.

A validated 1H NMR method has been developed for the quantification of 5-hydroxymethyl-2(5H)-furanone in a dichloromethane (B109758) extract of Helleborus lividus subsp. corsicus leaves. nih.gov This method, using vanillin (B372448) as an internal standard, demonstrated excellent linearity, accuracy, and precision. nih.gov The 1H and 13C NMR spectra are crucial for identifying the compound and confirming its structure. nih.gov For instance, in the 1H NMR spectrum of a related compound, 5-methoxymethyl-furfuryl alcohol, distinct signals corresponding to the different protons in the molecule were observed. rsc.org Similarly, 13C NMR provides detailed information about the carbon skeleton of the molecule. rsc.orgrsc.org

Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is a cornerstone for the identification and structural analysis of furanones. imreblank.chnih.govnist.gov The electron ionization (EI) mass spectrum of (S)-5-Hydroxymethyl-2[5H]-furanone provides a unique fragmentation pattern that serves as a fingerprint for its identification. nist.gov High-resolution mass spectrometry can provide the exact mass of the molecule, further confirming its elemental composition. Tandem mass spectrometry (MS/MS) is employed to study the fragmentation pathways of furanones, which is crucial for distinguishing between isomers and for mechanistic studies. imreblank.chresearchgate.netnih.gov For example, the fragmentation of alkylated 4-hydroxy-3(2H)-furanones has been studied in detail using GC/MS and GC/MS/MS. imreblank.ch

Stable Isotope Dilution Assays for Quantification

Stable Isotope Dilution Assays (SIDA) are considered the gold standard for accurate quantification of chemical compounds in complex matrices. This technique involves adding a known amount of a stable isotope-labeled version of the analyte (the internal standard) to the sample. The ratio of the unlabeled analyte to the labeled internal standard is then measured by mass spectrometry.

A stable isotope dilution assay has been developed for the quantification of related furanone compounds, such as 3-hydroxy-4,5-dimethyl-2(5H)-furanone (sotolone) and 5-ethyl-3-hydroxy-4-methyl-2(5H)-furanone (EHMF). researchgate.net This method has been applied to various food samples, demonstrating its robustness and accuracy. researchgate.net The use of isotopically labeled internal standards, such as [13C]-sotolone, corrects for any losses during sample preparation and analysis, leading to highly reliable quantitative results. researchgate.net The quantification is typically performed using GC-MS in the chemical ionization (CI) mode or by monitoring specific ion transitions in MS/MS mode. researchgate.net The principle of SIDA has also been applied to explain the bioformation of 2,5-dimethyl-4-hydroxy-3(2H)-furanone in plants. nih.gov

Challenges in Analytical Determination and Isomer Differentiation

The analytical determination of this compound is not without its challenges. One significant hurdle is the potential for thermal degradation, especially during GC analysis, which can lead to inaccurate quantification. researchgate.net The presence of isomers also poses a major analytical problem. Furanones can exist in various isomeric forms, which may have very similar physical and chemical properties, making their separation and individual quantification difficult. acs.org

Mass spectrometry, particularly tandem mass spectrometry (MS/MS), has proven to be a valuable tool for isomer differentiation. nih.govresearchgate.net By analyzing the fragmentation patterns of isomeric ions, it is often possible to identify unique product ions or differences in the relative abundance of common fragment ions that allow for their distinction. nih.govresearchgate.net For example, the relative abundance of specific fragment ions has been used to differentiate between furocoumarin isomers. nih.govresearchgate.net However, in some cases, even advanced MS techniques may not be sufficient to distinguish between certain isomers, and chromatographic separation remains essential. acs.org

Another challenge is the low concentration at which these compounds can be present in some samples, requiring highly sensitive analytical methods and effective sample pre-concentration steps. researchgate.netnih.gov Matrix effects, where other components in the sample interfere with the analysis, can also complicate quantification. researchgate.net Derivatization, while often necessary for GC analysis, can introduce its own set of challenges, including incomplete reactions and the formation of byproducts. researchgate.netnih.gov

Derivatives and Analogues: Synthesis and Structure Activity Relationship Sar Studies

Synthesis of Novel 5-Hydroxymethyl-3(2H)-furanone Analogues and Derivatives

The synthesis of derivatives based on the furanone structure is an active area of chemical research, driven by the biological importance of this heterocyclic system. ekb.eg The 2(5H)-furanone ring, a close relative of the 3(2H)-furanone, is present in natural products and drugs such as ascorbic acid. nih.gov Synthetic chemists have developed numerous strategies to create libraries of furanone analogues for biological screening.

One common approach involves modifying a precursor furanone molecule. For instance, 3-arylidene-5-(4-methylphenyl)-2(3H)-furanones have been synthesized by reacting 3-(4-methyl-benzoyl)propanoic acid with various aromatic aldehydes. researchgate.net These furanones can then be further reacted with amines, such as ammonia (B1221849) or benzylamine, to produce the corresponding 2H-pyrrol-2-ones, demonstrating the furanone ring's utility as a versatile intermediate for other heterocyclic compounds. researchgate.net

Another synthetic strategy is the molecular hybridization approach, where the furanone scaffold is combined with other bioactive molecules. A notable example is the synthesis of rhein–piperazine (B1678402)–furanone hybrids. nih.gov In this multi-step process, rhein, a natural anthraquinone, is modified with a piperazine linker, which is then coupled to a furanone moiety. This method allows for the creation of complex molecules that integrate the pharmacophoric features of different parent compounds. nih.gov

More general synthetic routes to the core 3(2H)-furanone ring have also been established. These methods often involve the cyclization of functionalized linear precursors. Examples include:

A base-induced intramolecular cyclization of specific sulfonium (B1226848) salts to yield 5-aryl-3(2H)-furanones. organic-chemistry.org

The cycloisomerization of allenic hydroxyketones, which can be achieved in water without the need for expensive metal catalysts. organic-chemistry.org

Gold-catalyzed cyclization of γ-hydroxyalkynones, which provides a mild and efficient route to substituted 3(2H)-furanones. organic-chemistry.org

Domino reactions of α,β-acetylenic γ-hydroxy nitriles with arenecarboxylic acids to produce 4-cyano-3(2H)-furanones. organic-chemistry.org

These varied synthetic methodologies provide chemists with a robust toolkit for generating a wide array of novel furanone derivatives for further investigation.

Structure-Activity Relationship (SAR) Analysis of Furanone Scaffolds for Biological Effects

Structure-activity relationship (SAR) analysis is crucial for optimizing the biological effects of the furanone scaffold. By systematically altering the chemical structure of furanone derivatives and assessing the impact on their biological activity, researchers can identify key molecular features responsible for their therapeutic effects. nih.gov

Anticancer Activity: SAR studies on rhein–piperazine–furanone hybrids have yielded significant insights into their anticancer properties. The cytotoxicity of these hybrids against various cancer cell lines, particularly the A549 lung cancer cell line, was evaluated. The results demonstrated that the introduction of a furanone moiety significantly enhanced the cytotoxicity compared to the parent compound, rhein. nih.gov

A key finding was that the nature of the substituent on the furanone ring played a critical role. Hybrids containing a methoxy-substituted furanone (compounds 5e and 5h ) displayed the most potent activity. nih.gov For example, hybrid 5e was approximately 46 times more toxic to A549 cells than rhein. nih.gov This suggests that the electronic and steric properties of the methoxy (B1213986) group are favorable for the compound's anticancer action. Furthermore, these potent hybrids showed good selectivity, being less toxic to normal human lung fibroblast cells (WI-38) than to cancer cells. nih.gov

| Compound | Furanone Substituent (R²) | IC₅₀ (µM) | Selectivity Index (SI) (WI-38/A549) |

|---|---|---|---|

| Rhein (Parent) | N/A | 265.59 | ~1 |

| CAR (Reference) | N/A | 202.57 | ~2 |

| 5e | Methyl | 5.74 | ~12 |

| 5h | Methyl | 5.49 | ~7 |

Quorum Sensing Inhibition: Furanones, particularly brominated furanones isolated from the marine alga Delisea pulchra, are well-known for their ability to inhibit quorum sensing (QS) in bacteria. nih.gov SAR studies in this area aim to develop novel antimicrobial agents that can combat bacterial resistance. nih.gov The mode of action for one such compound, furanone C-30, involves binding to the LasR and RhlR regulatory proteins in Pseudomonas aeruginosa. mdpi.com The efficacy of this binding is thought to depend on the conjugated π system of the furanone ring and its lipophilic bromine atoms, which provide the necessary pharmacophore features for interaction with the receptor. mdpi.com However, these interactions are not sufficient to induce the productive folding required for full biological activity, thus rendering the regulatory protein dysfunctional and inhibiting the QS pathway. mdpi.com

General Principles: Across different biological targets, certain general SAR principles for furanone-like scaffolds have been observed. For instance, in flavonoids, which can contain similar heterocyclic rings, the presence and position of hydroxyl groups are often key to activity. Methylation or glycosylation of these hydroxyl groups frequently leads to a reduction or complete loss of biological function, indicating that the parent skeletal structure and its hydrogen-bonding capabilities are essential. mdpi.com

Exploration of Furanone Derivatives as Fluorescent Organic Dyes

The unique electronic structure of the furanone ring makes it a promising scaffold for the development of novel fluorescent organic dyes. rsc.org These dyes, also known as fluorophores, work by absorbing light at one wavelength and emitting it at a longer wavelength. youtube.com This property is highly valuable in various scientific applications, including biomedical imaging and analytical biochemistry. youtube.commdpi.com

Certain diaryl-furanone derivatives, such as 2-methoxy-2,4-diphenyl-3(2H)-furanone (MDPF), are well-established fluorogenic reagents. mdpi.com These compounds are themselves non-fluorescent but react selectively with primary amines to yield highly fluorescent pyrrolinone products that emit light around 480–490 nm. mdpi.com This reaction has been widely applied in analytical techniques for the detection and quantification of amino acids and proteins. mdpi.com

The potential of the 3(2H)-furanone core itself as a building block for fluorescent dyes has been a subject of investigation. rsc.org The fluorescence properties of these dyes often arise from molecular structures that contain aromatic rings and planar systems with extensive π-electron conjugation. youtube.com By chemically modifying the furanone scaffold, for example by introducing different substituent groups, it is possible to tune the absorption and emission wavelengths of the resulting dye.

The broader family of compounds containing a furanone-like lactone ring includes some of the most well-known fluorescent dyes. Fluorescein (B123965), discovered in 1871, has a xanthene core that includes this feature and is prized for its intense fluorescence and chemical stability. nih.gov Derivatives of fluorescein, such as fluorescein isothiocyanate (FITC), are routinely attached to larger biomolecules like antibodies to act as fluorescent labels in techniques like immunofluorescence and flow cytometry. youtube.comnih.gov The successful use of these related structures underscores the inherent potential of the furanone scaffold in the design of new and effective fluorescent probes. rsc.org

Future Research Directions and Emerging Applications

Elucidation of Undiscovered Biosynthetic Pathways

While the formation of furanones through the Maillard reaction during the heating of foods is well-documented, the biosynthetic pathways in living organisms, particularly for 5-Hydroxymethyl-3(2H)-furanone, are not fully understood. nih.gov Research has identified precursors and some enzymatic steps in various organisms, but complete pathways remain to be elucidated.

In plants like strawberries, studies suggest that D-fructose 6-phosphate is a key precursor for 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), a related furanone. acs.orgexlibrisgroup.com The addition of D-fructose to in vitro grown strawberries led to a significant increase in the content of furaneol (B68789) and its glucoside derivative. acs.org This points towards a pathway involving phosphorylated sugars. Similarly, in the yeast Zygosaccharomyces rouxii, the formation of 4-hydroxy-5-methyl-3[2H]-furanone has been demonstrated from various carbohydrate phosphates, with D-ribulose-5-phosphate being a key intermediate. nih.gov The enzymes of the Embden-Meyerhof-Parnas (EMP) and Pentose (B10789219) Phosphate (B84403) (PP) pathways appear to be involved in generating these precursors. nih.gov

Future research will likely focus on identifying and characterizing the specific enzymes, such as synthases and reductases, that catalyze the key steps in the biosynthesis of this compound and its derivatives in different organisms. Understanding these pathways is crucial for developing biotechnological production methods. The biosynthesis of carbohydrates with a furanose ring structure in bacteria is of particular interest, as these pathways could be targeted for the development of novel antimicrobial agents. nih.gov

Biotechnological Production and Optimization Strategies

The demand for furan-based platform chemicals, including this compound, is driving research into sustainable biotechnological production methods as an alternative to chemical synthesis. nih.gov Microbial fermentation using engineered microorganisms is a promising approach.

Metabolic engineering of strains like Escherichia coli and yeasts such as Saccharomyces cerevisiae and Yarrowia lipolytica is a key strategy. nih.gov This involves introducing and optimizing pathways for the conversion of renewable feedstocks, like sugars, into the desired furanone. For instance, the production of other valuable furan (B31954) derivatives like 5-hydroxymethylfurfural (B1680220) (HMF) and 2,5-bis(hydroxymethyl)furan (BHMF) has been achieved through whole-cell biocatalysis using microorganisms such as Mycobacterium sp. MS1601. lu.se Optimization of fermentation conditions, including carbon source, pH, and cell concentration, has been shown to significantly improve yields. lu.se

Future optimization strategies will likely involve:

Advanced Metabolic Engineering: Utilizing tools like CRISPR-Cas9 for precise genome editing to enhance precursor supply, eliminate competing pathways, and improve enzyme expression.

Process Optimization: Developing efficient fermentation and downstream processing techniques, such as continuous flow reactors and advanced purification methods like liquid-liquid extraction and flash chromatography. lu.senih.gov

Enzyme Engineering: Improving the catalytic efficiency and stability of key biosynthetic enzymes through directed evolution or rational design. researchgate.net

The following table summarizes some microorganisms and the furanone compounds they have been shown to produce:

| Microorganism | Furanone Compound Produced |

| Zygosaccharomyces rouxii | 4-hydroxy-5-methyl-3[2H]-furanone nih.gov |

| Lactococcus lactis subsp. cremoris | 4-hydroxy-2,5-dimethyl-3(2H)-furanone cnif.cn |

| Lactobacillus helveticus | Two unidentified 3-hydroxy-2[5H]-furanones asm.org |

| Mycobacterium sp. MS1601 | 2,5-bis(hydroxymethyl)furan (from HMF) lu.se |

Advanced Mechanistic Studies of Biological Interactions

Furanone derivatives have been shown to possess a range of biological activities, including antimicrobial and anti-biofilm properties. nih.gov Advanced mechanistic studies are crucial to understand how these molecules interact with biological targets at a molecular level.

A significant area of research is the interference of furanones with bacterial quorum sensing (QS), a cell-to-cell communication system that regulates virulence and biofilm formation. nih.gov Brominated furanones produced by the red seaweed Delisea pulchra are known to inhibit QS by interfering with the acylated homoserine lactone (AHL) signaling system. nih.gov Synthetic furanone derivatives, such as C-30, have also been shown to be potent inhibitors of the QS system in the opportunistic pathogen Pseudomonas aeruginosa. nih.gov Studies suggest that furanone C-30 binds to the LasR receptor, a key protein in the QS circuit, rendering it dysfunctional. nih.gov

Future research will employ a combination of biochemical and biophysical techniques to:

Identify specific molecular targets of this compound and its derivatives.

Characterize the binding interactions between furanones and their target proteins using techniques like X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy.

Elucidate the downstream effects of these interactions on cellular pathways and physiological responses.

Development of New Synthetic Strategies for Complex Furanone Derivatives

The development of novel and efficient synthetic strategies is essential for creating a diverse range of furanone derivatives for various applications, including pharmaceuticals and materials science. nih.gov While numerous methods for the synthesis of furanones exist, there is a continuous drive for more versatile and sustainable approaches. organic-chemistry.org

Recent advancements include:

Catalytic Cyclizations: Transition-metal catalysts, such as gold and rhodium/palladium complexes, have been employed to promote the cyclization of various starting materials to form the furanone ring under mild conditions. organic-chemistry.org For example, gold-catalyzed cyclization of γ-hydroxyalkynones provides a straightforward route to substituted 3(2H)-furanones. organic-chemistry.org

Domino Reactions: Multi-component reactions and domino sequences offer an efficient way to construct complex furanone structures in a single pot. organic-chemistry.org

Bio-inspired Synthesis: Mimicking biosynthetic pathways can provide inspiration for novel synthetic routes. For instance, the synthesis of complex natural products containing a furanone moiety, like citrifurans, has been achieved through bio-inspired cycloaddition reactions. acs.org

Scalable Synthesis: The development of practical and scalable methods for producing key furanone synthons, such as the oxidation of furan to 5-hydroxy-2(5H)-furanone using environmentally friendly oxidants like oxone in water, is crucial for industrial applications. bohrium.com

Future efforts will focus on creating furanone derivatives with enhanced biological activity, improved pharmacokinetic properties, and novel material characteristics. This will involve the synthesis of chiral furanones and the incorporation of diverse functional groups. mdpi.com

Computational Chemistry and Molecular Modeling Applications in Furanone Research

Computational chemistry and molecular modeling have become indispensable tools in furanone research, providing valuable insights into their structure, properties, and interactions. ajchem-b.com These methods complement experimental studies and can guide the design of new furanone derivatives with desired characteristics.

Key applications include:

Quantum Chemical Calculations: Density Functional Theory (DFT) is used to study the electronic properties of furanones, such as their molecular orbital energies, which can predict their reactivity and potential antioxidant activity. ajchem-b.comdntb.gov.ua

Molecular Docking: This technique is used to predict the binding modes of furanone derivatives to their biological targets, such as quorum-sensing receptors in bacteria. nih.govresearchgate.net This information is crucial for understanding the mechanism of action and for designing more potent inhibitors.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of furanone-protein complexes, helping to assess the stability of the binding interactions over time. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies: Computational methods are used to build models that relate the chemical structure of furanone derivatives to their biological activity, aiding in the rational design of new compounds. dntb.gov.ua

Future applications will likely involve the use of more advanced computational techniques, such as machine learning and artificial intelligence, to accelerate the discovery and optimization of furanone-based molecules for various applications, including the development of novel fluorescent dyes and therapeutic agents. rsc.org

The table below provides an overview of computational methods and their applications in furanone research:

| Computational Method | Application in Furanone Research |

| Density Functional Theory (DFT) | Prediction of electronic properties, reactivity, and antioxidant potential ajchem-b.comdntb.gov.ua |

| Molecular Docking | Prediction of binding modes to biological targets (e.g., quorum sensing receptors) nih.govresearchgate.net |

| Molecular Dynamics (MD) Simulations | Assessment of the stability of furanone-protein complexes nih.govresearchgate.net |

| Quantitative Structure-Activity Relationship (QSAR) | Development of models to predict the biological activity of new furanone derivatives |

Q & A

Q. How is the solubility of this compound experimentally determined?

- Methodological Answer: Solubility in solvents (water, ethanol, hexane) is measured using gravimetric or UV-Vis spectrophotometric methods. For example, equilibrium solubility in ethanol at 25°C is determined by saturating the solvent and analyzing supernatant concentration via HPLC, with data fitted to the van’t Hoff equation .

Q. What spectroscopic techniques are used for structural elucidation of furanone derivatives?

- Methodological Answer:

- NMR: ¹H/¹³C NMR identifies substituent positions (e.g., hydroxymethyl at C3) and lactone ring conformation .

- GC-MS: Resolves enantiomers using chiral columns (e.g., β-cyclodextrin), critical for analyzing natural vs. synthetic derivatives .

- IR Spectroscopy: Confirms lactone carbonyl stretching (1740–1780 cm⁻¹) and hydroxyl groups (3200–3500 cm⁻¹) .

Q. How do computational methods predict electronic properties of furanone derivatives?

- Methodological Answer: Density Functional Theory (DFT) optimizes molecular geometries and calculates:

- HOMO-LUMO Gaps: Lower gaps (e.g., 4.2 eV for phenyl-substituted derivatives vs. 5.1 eV for parent compound) correlate with antioxidative activity .

- Dipole Moments: Higher polarity (e.g., 3.2 Debye) enhances solubility in polar solvents .

- Molecular Docking: Identifies binding affinities to bacterial targets (e.g., Pseudomonas aeruginosa biofilm proteins) .

Q. What strategies resolve contradictions in reported bioactivity data of furanone derivatives?

- Methodological Answer:

- Standardized Assays: Compare minimum inhibitory concentrations (MICs) across studies using consistent bacterial strains (e.g., Staphylococcus aureus ATCC 25923) .

- Reactive Oxygen Species (ROS) Analysis: Quantify ROS generation via fluorescence probes (e.g., DCFH-DA) to differentiate pro-oxidant vs. antioxidant effects .

- Structure-Activity Relationship (SAR): Correlate substituent electronegativity (e.g., Cl at C3/C4) with enhanced antibacterial potency .

Q. How does enzymatic transglucosylation modify furanone functionality?

- Methodological Answer: Sucrose phosphorylase from Leuconostoc mesenteroides transfers glucose to this compound, enhancing water solubility (transfer ratio >45%). Reaction conditions (pH 6.5, 30°C) and acceptor/donor ratios (1:3) are optimized via kinetic monitoring (HPLC-UV) .

Q. What mechanisms underlie the antibacterial activity of halogenated furanone derivatives?

- Methodological Answer:

- Biofilm Disruption: Chlorinated derivatives (e.g., 3,4-dichloro-5-hydroxy-2(5H)-furanone) inhibit quorum sensing via LuxR receptor antagonism, reducing P. aeruginosa biofilm formation by 70% .

- Membrane Permeabilization: Fluorinated analogs increase membrane fluidity, measured via Laurdan fluorescence generalized polarization (GP) .

Q. How does the Maillard reaction contribute to furanone formation in food systems?

- Methodological Answer:

- Pentose Degradation: Xylose-lysine systems generate 4-hydroxy-5-methyl-3(2H)-furanone as a major intermediate, identified via GC-MS and isotopically labeled tracers (¹³C-glucose) .

- Kinetic Modeling: Arrhenius parameters (Eₐ = 85 kJ/mol) predict furanone yield under varying temperatures (100–180°C) .

Methodological Challenges & Data Contradictions

Q. Why do discrepancies exist in reported furanone bioactivity across studies?

- Analysis:

- Strain Variability: Differences in bacterial efflux pump expression (e.g., E. coli TolC) alter MIC values .

- Solvent Effects: DMSO (common solvent) at >1% v/v may inhibit bacterial growth, confounding results .

- Oxidative Stability: Auto-oxidation of furanones during storage reduces bioactivity, necessitating anaerobic handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.